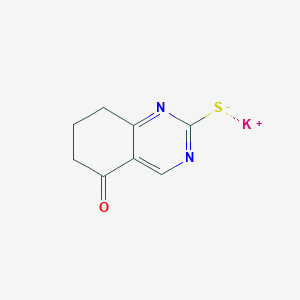

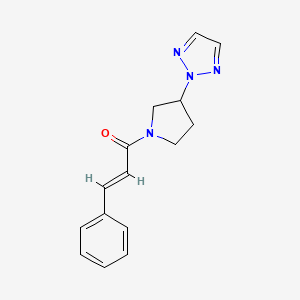

![molecular formula C19H24N4O4S B2978777 N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide CAS No. 899944-45-7](/img/structure/B2978777.png)

N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They are influential due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

Pyrazoles have two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms. The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Chemical Reactions Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary greatly depending on their specific structure. These variations give the pyrazoles diverse and valuable synthetical, biological, and photophysical properties .科学的研究の応用

Anti-HIV-1 Activity

A study by Aslam et al. (2014) synthesized a series of compounds related to the query chemical, focusing on their potential anti-HIV-1 activity. These compounds were evaluated for their effectiveness against the human immunodeficiency virus type 1 (HIV-1), with several showing significant activity at low micromolar concentrations. This suggests potential therapeutic applications of similar structures in antiviral research (Aslam et al., 2014).

Pharmacological Evaluation for Tumor Inhibition and Anti-inflammatory Actions

Another study focused on the computational and pharmacological evaluation of heterocyclic compounds, including 1,3,4-oxadiazole and pyrazole derivatives, for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This comprehensive assessment indicates the potential use of these compounds in developing treatments for various conditions, including cancer and inflammation (Faheem, 2018).

Metal-uptake Behavior

Research by Berkel et al. (1997) on a novel pyrazole-containing ligand demonstrated its ability to selectively uptake metal ions, such as Cu2+, from solutions. This selective metal uptake suggests potential applications in environmental remediation, such as the removal of heavy metals from wastewater (Berkel et al., 1997).

Electrolyte-controlled Redox Conductivity

A study by Dubois et al. (2004) explored electrolyte variations to control redox and n-type doping processes in π-conjugated electroactive polyheterocycles, demonstrating the influence of electrolyte composition on the electrical and optical properties of these materials. Such findings are relevant for developing advanced materials for electronic and photonic applications (Dubois et al., 2004).

将来の方向性

特性

IUPAC Name |

N-(3-methylbutyl)-N'-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O4S/c1-12(2)8-9-20-18(24)19(25)21-17-15-10-28(26,27)11-16(15)22-23(17)14-6-4-13(3)5-7-14/h4-7,12H,8-11H2,1-3H3,(H,20,24)(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIEVJWZWMRZYRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCCC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

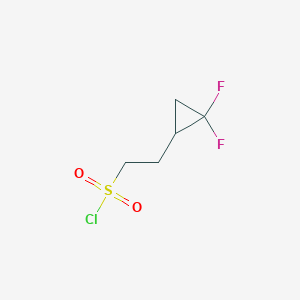

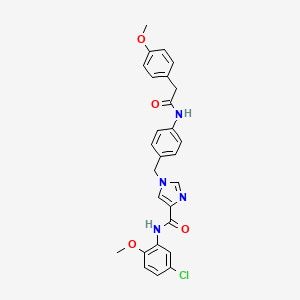

![1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-(2,4-difluorophenyl)ethanone](/img/structure/B2978703.png)

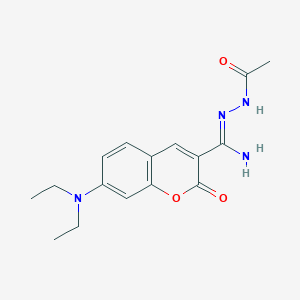

![5-((4-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2978705.png)

![(Z)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2978711.png)

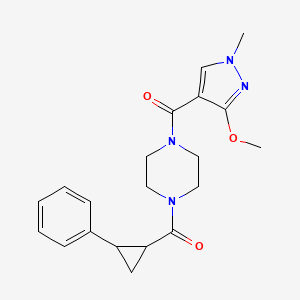

![1,7-dimethyl-8-(2-(3-methylpiperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2978712.png)

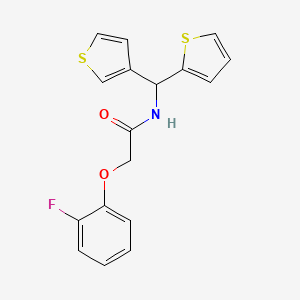

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2978713.png)

![N-[[3-(Morpholine-4-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2978714.png)

![[2-(4-Methoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2978715.png)